

physical and chemical properties of (2R)-2-(methoxymethyl)azetidine

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Compound of Interest

Compound Name: (2R)-2-(methoxymethyl)azetidine

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An In-Depth Technical Guide to **(2R)-2-(methoxymethyl)azetidine**: Properties, Synthesis, and Applications

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in medicinal chemistry.^{[1][2]} Its significance lies in the unique combination of properties conferred by its strained four-membered ring system. Unlike its more strained three-membered aziridine cousin, the azetidine ring is generally more stable, yet it imparts a degree of conformational rigidity that is highly desirable for optimizing ligand-target interactions.^{[3][4]} This rigidity allows for precise control over the spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.^[1]

(2R)-2-(methoxymethyl)azetidine is a chiral building block that capitalizes on these advantages. The "(2R)" designation specifies the stereochemistry at the 2-position, a critical feature for interacting with chiral biological systems like enzymes and receptors. The methoxymethyl substituent provides an additional vector for interaction, can improve aqueous solubility, and may influence the molecule's pharmacokinetic profile.^[5] This guide provides a comprehensive overview of the core physical and chemical properties, a plausible synthetic pathway, and the strategic application of this valuable building block for professionals in drug development.

PART 1: Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific compound is not widely published, a robust profile can be constructed from computed data and established principles of organic chemistry.

Core Physical Properties

A summary of the key physical and computed properties for 2-(methoxymethyl)azetidine is presented below. These values are essential for experimental design, including reaction setup, purification, and formulation.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO	PubChem[6]
Molecular Weight	101.15 g/mol	PubChem[6]
Monoisotopic Mass	101.084063974 Da	PubChem[6]
XLogP3-AA (LogP)	-0.2	PubChem[6]
Hydrogen Bond Donor Count	1	PubChem[6]
Hydrogen Bond Acceptor Count	2	PubChem[6]
Rotatable Bond Count	2	PubChem[6]
Topological Polar Surface Area	21.3 Å ²	PubChem[6]
Storage Conditions	2-8°C, under inert gas	MySkinRecipes[5]

The negative LogP value suggests that the compound is hydrophilic, with good potential for solubility in polar solvents, a property enhanced by the ether and amine functionalities. The topological polar surface area (TPSA) is well within the range typically associated with good cell permeability.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.[7][8] The following are the predicted spectral characteristics for **(2R)-2-**

(methoxymethyl)azetidine.

- ¹H NMR Spectroscopy:
 - N-H Proton: A broad singlet, typically in the 1.5-3.0 ppm range, which is exchangeable with D₂O.
 - C2-H Proton: A multiplet, expected around 3.5-4.0 ppm, coupled to the protons on C3 and the adjacent methylene group.
 - CH₂-O (exocyclic): Two diastereotopic protons appearing as a multiplet (likely a doublet of doublets) around 3.4-3.6 ppm.
 - O-CH₃ Protons: A sharp singlet around 3.3 ppm.
 - C3-H₂ Protons: Two diastereotopic protons appearing as complex multiplets, likely in the 2.0-2.5 ppm range.
 - C4-H₂ Protons: Two diastereotopic protons appearing as multiplets, shifted downfield compared to C3 due to proximity to the nitrogen, likely in the 3.0-3.5 ppm range.
- ¹³C NMR Spectroscopy:
 - C2: ~60-65 ppm
 - C4: ~45-50 ppm
 - C3: ~25-30 ppm
 - CH₂-O (exocyclic): ~75-80 ppm
 - O-CH₃: ~58-60 ppm
- Infrared (IR) Spectroscopy:
 - N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region.

- C-H Stretch (sp^3): Multiple sharp absorptions just below 3000 cm^{-1} (typically $2850\text{--}2960\text{ cm}^{-1}$).
- C-O Stretch (Ether): A strong, characteristic absorption in the $1070\text{--}1150\text{ cm}^{-1}$ region.
- Mass Spectrometry (MS):
 - The primary molecular ion peak (M^+) in an electron ionization (EI) mass spectrum would be expected at $m/z = 101$. The protonated molecule $[M+H]^+$ would be observed at $m/z = 102$ in electrospray ionization (ESI) mode.

PART 2: Chemical Reactivity, Stability, and Synthesis

The chemical behavior of **(2R)-2-(methoxymethyl)azetidine** is dominated by two key features: the nucleophilicity of the secondary amine and the inherent strain of the four-membered ring.^[3]

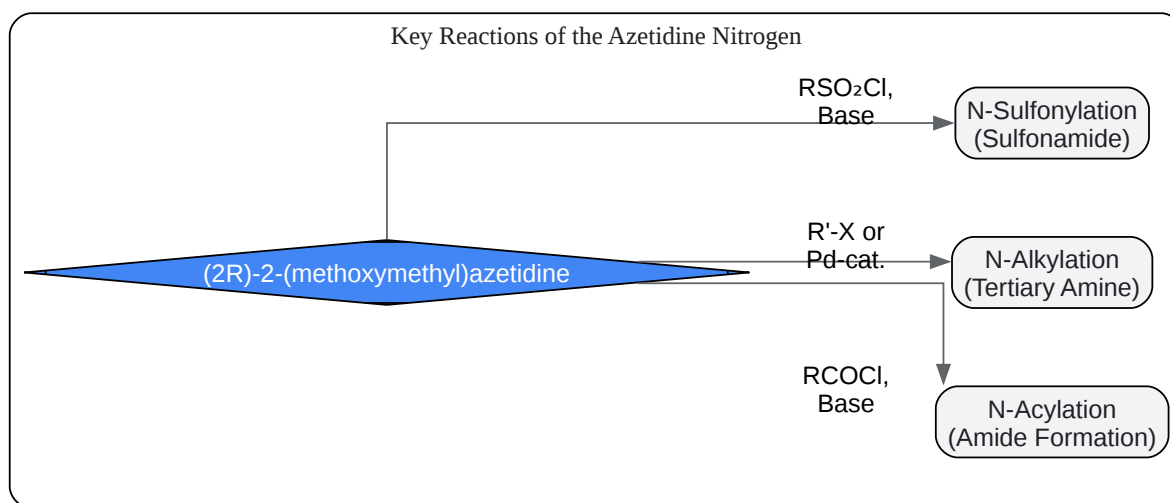
Core Chemical Reactivity

The lone pair of electrons on the secondary amine nitrogen is readily available for reaction with a wide range of electrophiles. This makes it a versatile intermediate for further functionalization. Common reactions include:

- N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form stable amides.
- N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often under palladium catalysis) to introduce substituents on the nitrogen.
- N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

While more stable than aziridines, the azetidine ring can undergo ring-opening reactions under specific conditions, particularly with strong acids, which protonate the ring nitrogen and

facilitate nucleophilic attack.[9] This strain-driven reactivity can be exploited in certain synthetic strategies but also dictates the need for careful handling and reaction condition selection.[3]



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Caption: Common electrophilic reactions at the secondary amine of the azetidine ring.

Stability and Handling

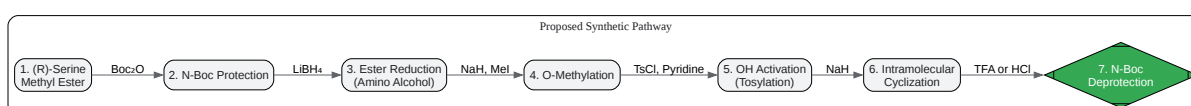
(2R)-2-(methoxymethyl)azetidine is a basic amine and should be handled accordingly. It is typically stored as its hydrochloride salt to improve stability and ease of handling.[10] The free base should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to prevent oxidation and reaction with atmospheric carbon dioxide.[5] It is generally stable to a range of reaction conditions but should be protected from strong, non-nucleophilic acids that could promote decomposition.[9]

Proposed Synthesis and Purification Protocol

The synthesis of chiral 2-substituted azetidines often begins from readily available chiral precursors like amino acids or amino alcohols.[11][12] A plausible and efficient route to **(2R)-2-**

(methoxymethyl)azetidine starts from (R)-serine methyl ester.

Rationale: This pathway leverages a common and reliable strategy for forming four-membered rings: the intramolecular cyclization of a γ -amino alcohol derivative.^[11] Starting with a chiral building block like (R)-serine ensures the final product has the desired (2R) stereochemistry. Each step uses well-established, high-yielding reactions.



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